
trans-trans-10,11-Epoxy Farnesenic Acid-d3 Methyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“trans-trans-10,11-Epoxy Farnesenic Acid-d3 Methyl Ester” is a metabolite of (2E,6E)-Farnesenic Acid . It is a stable isotope labelled compound and is used as a reference standard for pharmaceutical testing .
Molecular Structure Analysis
The molecular formula of “trans-trans-10,11-Epoxy Farnesenic Acid-d3 Methyl Ester” is C16H23D3O3 . Its molecular weight is 269.39 .Applications De Recherche Scientifique
Epoxidation of Vegetable Oils and Derivatives
Recent advancements in the selective epoxidation of vegetable oils and their derivatives highlight the importance of developing environmentally friendly, biodegradable, and non-toxic epoxidized compounds. These compounds, including epoxidized fatty acid methyl esters, show promise as substitutes for traditional petrochemical-derived epoxides due to their lower viscosity and higher reactivity. This development aligns with green chemistry principles, emphasizing the need for new catalytic systems that improve selectivity and productivity while minimizing environmental impact (Danov et al., 2017).
Catalysts in Fatty Acid Methyl Ester (FAME) Production
The production of FAMEs, crucial for biodiesel, involves transesterification processes requiring efficient and environmentally benign catalysts. Research on various catalysts, including heteropoly acids and polyoxometalate compounds, reveals their potential in enhancing the transesterification process. These findings underscore the significance of selecting appropriate catalysts to achieve high reaction rates and yield, contributing to sustainable biodiesel production (Nisar et al., 2021).
Applications in Polymer Blends and Coatings
Epoxidized fatty acids and their methyl esters find applications in creating polymer blends and coatings with improved mechanical properties and lower environmental impact. Studies on glycidyl esters of epoxidized fatty acids derived from vegetable oils show these compounds can enhance the reactivity and compatibility in polymer blends, offering a renewable alternative to conventional epoxy resins. These applications demonstrate the compound's potential in fabricating structurally complex composites for various industrial applications (Wang & Schuman, 2013).
Propriétés
Numéro CAS |
951116-89-5 |
|---|---|
Nom du produit |
trans-trans-10,11-Epoxy Farnesenic Acid-d3 Methyl Ester |
Formule moléculaire |
C16H26O3 |
Poids moléculaire |
269.399 |
Nom IUPAC |
trideuteriomethyl (2E,6E)-9-(3,3-dimethyloxiran-2-yl)-3,7-dimethylnona-2,6-dienoate |
InChI |
InChI=1S/C16H26O3/c1-12(9-10-14-16(3,4)19-14)7-6-8-13(2)11-15(17)18-5/h7,11,14H,6,8-10H2,1-5H3/b12-7+,13-11+/i5D3 |
Clé InChI |
QVJMXSGZTCGLHZ-DGRYHQRESA-N |
SMILES |
CC(=CCCC(=CC(=O)OC)C)CCC1C(O1)(C)C |
Synonymes |
(2E,6E)- 9-(3,3-Dimethyl-2-oxiranyl)-3,7-dimethyl-2,6-nonadienoic Acid Methyl-d3 Ester; (E,E)-(±)-10,11-Epoxy-3,7,11-trimethyl-2,6-dodecadienoic Acid Methyl-d3 Ester; (E,E)-Methyl-d3 3,7,11-trimethyl-10,11-epoxy-2,6-dodecadienoate; (±)-Juvenile Hormo |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-(4-Amino-phenyl)-thiazol-4-YL]-methanol](/img/structure/B586581.png)
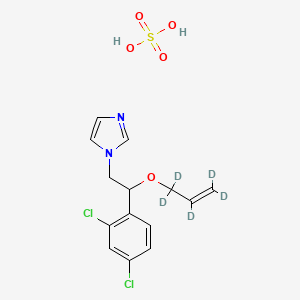
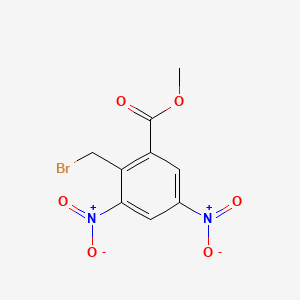
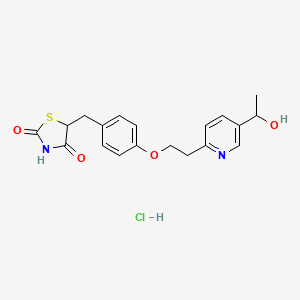
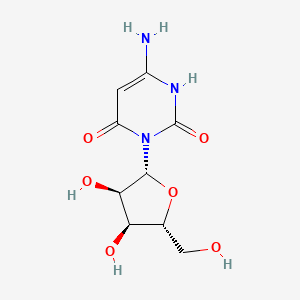
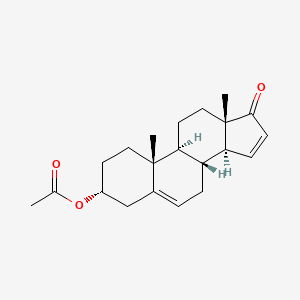
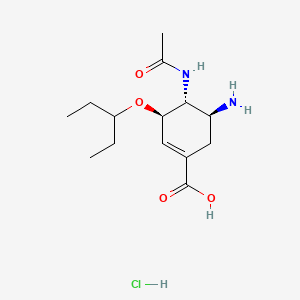
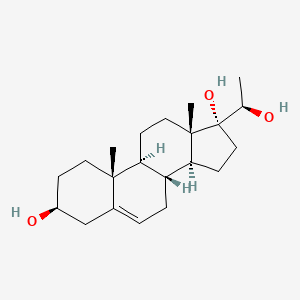
![1,7-Diazaspiro[4.4]nonane-2,6-dione, 8-hydroxy-, (5R-cis)-(9CI)](/img/structure/B586602.png)